3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide
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Overview
Description
3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide is a complex organic compound that features a piperidine ring, an isoquinoline moiety, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the isoquinoline moiety and the substituted phenyl group. Key steps may include:
Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Isoquinoline Moiety: This step often involves nucleophilic substitution reactions.
Attachment of Substituted Phenyl Group: This can be done using coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine rings.
Isoquinoline Derivatives: Compounds containing the isoquinoline moiety.
Substituted Phenyl Compounds: Molecules with similar phenyl group substitutions.
Uniqueness
What sets 3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide apart is its unique combination of these three structural features, which may confer specific biological activities and chemical properties not found in other compounds.
Properties
IUPAC Name |
3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]-N-(4-methoxy-2-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2/c1-19-15-23(31-2)9-10-25(19)28-26(30)11-8-20-5-4-14-29(17-20)18-22-7-3-6-21-16-27-13-12-24(21)22/h3,6-7,9-10,12-13,15-16,20H,4-5,8,11,14,17-18H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOVQSFNZTWFPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)CC3=CC=CC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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